2-(3,6-Dichloropyridin-2-yl)acetic acid

Description

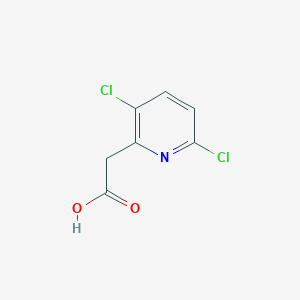

2-(3,6-Dichloropyridin-2-yl)acetic acid (CAS: 500890-84-6) is a chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂ and a molar mass of 206.03 g/mol . The compound features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions, with an acetic acid moiety attached to the 2-position.

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

2-(3,6-dichloropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-2-6(9)10-5(4)3-7(11)12/h1-2H,3H2,(H,11,12) |

InChI Key |

KFDPEKUWLJEGHI-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1Cl)CC(=O)O)Cl |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CC(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3,6-dichloropyridin-2-yl)acetic acid with related pyridyl acetic acid derivatives, focusing on molecular properties, substituent effects, and synthesis yields where available:

Key Observations:

Substituent Effects: Halogenation: Increased chlorine atoms (e.g., 2,5,6-trichloro derivative) elevate molecular weight and may enhance electrophilic reactivity but could introduce steric challenges . Methoxy and Methyl Groups: Substituents like -OCH₃ (in the furoquinoline analog) or -CH₃ (in 1000568-04-6) may improve solubility or modulate electronic properties .

Synthetic Efficiency: The furoquinolinyl acetic acid derivative achieves a 68% yield via a telescoped multicomponent reaction involving Meldrum’s acid, highlighting the efficiency of such methods for complex heterocycles .

Analytical Characterization: All compounds were validated using ¹H/¹³C NMR, IR, and HRMS, with the furoquinoline derivative additionally employing 2D-NMR for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.